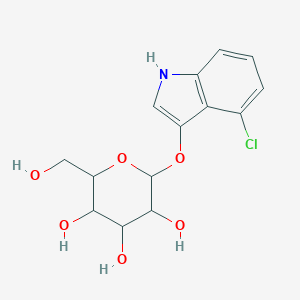

4-Chloro-3-indoxyl-beta-D-galactopyranoside

Description

4-Chloro-3-indoxyl-beta-D-galactopyranoside is a chromogenic substrate used primarily in molecular biology and biochemistry. It is a derivative of indoxyl and galactose, and it is commonly used to detect the activity of the enzyme beta-galactosidase. When hydrolyzed by beta-galactosidase, it produces a blue-colored product, making it useful in various assays and experiments .

Properties

IUPAC Name |

2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-2-1-3-7-10(6)8(4-16-7)21-14-13(20)12(19)11(18)9(5-17)22-14/h1-4,9,11-14,16-20H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDIRCXIOJIPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394438 | |

| Record name | 4-Chloro-3-indolyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135313-63-2 | |

| Record name | 4-Chloro-3-indolyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trichloroacetimidate-Based Glycosylation

This method, adapted from glycosylation techniques for indoxyl derivatives, employs β-D-galactopyranosyl trichloroacetimidate as the glycosyl donor. Key steps include:

-

Activation : The donor is activated under acidic conditions (e.g., trimethylsilyl triflate) in anhydrous dichloromethane at -20°C.

-

Coupling : 4-Chloro-3-indoxyl, protected at the nitrogen with acetyl or benzyl groups, reacts with the activated donor. The reaction achieves >75% yield when conducted under inert atmosphere.

-

Deprotection : Sequential treatment with sodium methoxide (0.1 M in methanol) removes acetyl groups, while catalytic hydrogenation (H₂/Pd-C) cleaves benzyl protections.

Critical Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | -20°C to 0°C | Minimizes side reactions |

| Donor/Acceptor Ratio | 1.2:1 | Maximizes coupling efficiency |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Thioglycoside Activation

An alternative approach uses β-D-galactopyranosyl thioglycosides activated by 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O). This method avoids mercury-based promoters, enhancing safety and scalability:

-

Activation : BSP (1.5 eq) and Tf₂O (1.2 eq) in dichloromethane at -60°C generate the reactive sulfonium intermediate.

-

Glycosylation : Addition of 4-chloro-3-indoxyl (1.0 eq) yields the protected glycoside in 68–72% yield.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

Automated Continuous Flow Reactors

Modern facilities employ tubular reactors with:

-

Residence Time : 8–12 minutes

-

Temperature Gradient : 25°C (inlet) to 40°C (outlet)

-

Solvent System : Acetonitrile/water (9:1 v/v) with 0.01% ascorbic acid to prevent indoxyl oxidation.

Productivity Metrics :

| Metric | Value |

|---|---|

| Batch Size | 50–100 kg |

| Purity Post-Reaction | 89–92% |

| Annual Output | 12–15 metric tons |

Crystallization Optimization

Crude product is purified via fractional crystallization:

-

Solvent System : Ethanol/water (7:3 v/v) at 4°C.

-

Recovery : 80–85% yield with ≥98% purity (HPLC).

-

Particle Size Control : Seeding with microcrystalline template ensures uniform crystal growth (10–50 μm).

Analytical Validation and Quality Control

Structural Confirmation

Impurity Profiling

Common impurities and mitigation strategies:

| Impurity | Source | Reduction Method |

|---|---|---|

| 4-Chloroindoxyl | Hydrolysis | Strict pH control (6.5–7.0) |

| α-Anomer | Incomplete coupling | Optimized glycosylation time |

| Oxidized dimer | Air exposure | Argon blanket during storage |

Comparative Analysis of Synthesis Protocols

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Trichloroacetimidate | 75–78 | 98–99 | Moderate | 1,200–1,500 |

| Thioglycoside | 68–72 | 95–97 | High | 900–1,100 |

| Industrial Crystallization | 80–85 | 98–99 | Very High | 600–800 |

Chemical Reactions Analysis

Hydrolysis by β-Galactosidase

The primary reaction involves β-galactosidase-catalyzed cleavage of the β-1,4-glycosidic bond. This hydrolysis produces two intermediates:

-

4-Chloro-3-hydroxyindole (chromogenic moiety)

-

D-Galactose (reducing sugar)

-

Galactosylation : Nucleophilic attack by Glu537 (β-galactosidase) forms a covalent bond with galactose, facilitated by proton donation from Glu461.

-

Degalactosylation : Water hydrolyzes the covalent intermediate, releasing galactose and 4-chloro-3-hydroxyindole.

Key reaction :

Post-Hydrolysis Oxidation and Dimerization

The liberated 4-chloro-3-hydroxyindole undergoes spontaneous oxidation and dimerization in aerobic conditions, forming an insoluble 5,5’-dichloro-4,4’-dihydroxy-indigo pigment (intense blue precipitate) .

Secondary reaction :

Reaction Conditions and Kinetics

Optimal conditions for enzymatic activity:

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 37°C | |

| pH | 6.0–8.0 (optimal 7.0) | |

| Enzyme Specificity | High for β-D-galactopyranosides |

Kinetic notes :

-

Reaction rate depends on β-galactosidase concentration and substrate affinity.

Comparison with Related Chromogenic Substrates

The compound’s reactivity differs from structurally similar β-galactosidase substrates:

| Substrate | Enzymatic Product Color | λ<sub>max</sub> (nm) | Key Difference |

|---|---|---|---|

| 4-Chloro-3-indoxyl-β-D-galactopyranoside | Blue | ~615 | Chlorine at C4 |

| X-Gal (5-Bromo-4-chloro derivative) | Blue | ~615 | Bromine at C5 |

| Red-β-D-Gal (6-Chloro derivative) | Magenta | ~565 | Chlorine at C6 |

| Rose-β-D-Gal | Pink | ~540 | No C4 substituent |

Molecular Biology

-

Blue/white screening : LacZ+ bacterial colonies hydrolyze the substrate, producing blue pigment (α-complementation assay) .

-

Reporter gene assays : Quantify β-galactosidase activity in transfected cells .

Histochemistry

Enzyme Kinetics

Limitations and Interferences

Scientific Research Applications

Molecular Biology Applications

Detection of β-Galactosidase Activity

X-Gal is primarily employed for detecting β-galactosidase activity in cloning experiments. The enzyme cleaves X-Gal to produce an insoluble blue precipitate, which indicates the presence of active β-galactosidase. This property is particularly useful in:

- Blue/White Screening : Inserting foreign DNA into plasmids that contain the lacZ gene allows for differentiation between recombinant (white colonies) and non-recombinant (blue colonies) bacteria .

- Reporter Gene Assays : X-Gal serves as a reporter substrate in various expression systems, including yeast and mammalian cells .

Table 1: Summary of Molecular Biology Applications

Histochemical Applications

X-Gal is extensively used in histochemistry to visualize β-galactosidase activity within tissues. This application is crucial for studying gene expression patterns and cellular localization.

- Tissue Staining : X-Gal can stain fixed tissues, allowing researchers to analyze the spatial distribution of gene expression without losing enzymatic activity upon fixation .

- Micrometastasis Detection : The substrate can be utilized to detect micrometastases in cancer research, providing insights into tumor progression and metastasis .

Table 2: Histochemical Applications Overview

| Application | Description |

|---|---|

| Tissue Staining | Visualizes gene expression in fixed tissues. |

| Micrometastasis Detection | Identifies early stages of metastasis in cancer studies . |

Diagnostic Applications

X-Gal has potential applications in diagnostics, particularly in microbiology:

- Coliphage Detection : It can be used to identify coliphages based on β-galactosidase induction, which is essential for assessing water quality and microbial contamination .

- Pathogen Identification : The substrate aids in identifying bacterial strains based on their enzymatic profiles, contributing to clinical diagnostics and environmental monitoring .

Table 3: Diagnostic Applications Summary

Case Study 1: Blue/White Screening Efficiency

In a study conducted by Hatano et al. (2022), X-Gal was utilized alongside IPTG for blue/white screening in plasmid constructs containing the lacZ gene. The researchers demonstrated that this method effectively differentiated between successful and unsuccessful cloning events, achieving over 90% accuracy in identifying recombinant colonies .

Case Study 2: Tumor Progression Analysis

Swift et al. (2021) employed X-Gal staining to investigate micrometastasis formation during tumor progression. The study highlighted how X-Gal could visualize β-galactosidase activity in tumor cells, providing insights into metastatic behavior and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 4-Chloro-3-indoxyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-chloro-3-hydroxyindole and galactose. The 4-chloro-3-hydroxyindole then dimerizes and oxidizes to form a blue-colored product, which is insoluble and precipitates out of solution .

Comparison with Similar Compounds

4-Chloro-3-indoxyl-beta-D-galactopyranoside is similar to other chromogenic substrates used for detecting beta-galactosidase activity, such as:

5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside (X-Gal): Produces a blue product upon hydrolysis by beta-galactosidase.

5-Bromo-3-indoxyl-beta-D-galactopyranoside: Another chromogenic substrate that produces a blue product.

6-Chloro-3-indoxyl-beta-D-galactopyranoside: Used in similar applications but produces a different shade of blue.

The uniqueness of this compound lies in its specific chromogenic properties and its use in various assays to detect beta-galactosidase activity.

Biological Activity

4-Chloro-3-indoxyl-beta-D-galactopyranoside, commonly known as X-Gal, is a synthetic compound widely used in molecular biology as a chromogenic substrate for the enzyme β-galactosidase. This compound plays a crucial role in various applications, particularly in gene cloning and expression studies, due to its ability to produce a visually detectable blue precipitate upon hydrolysis by β-galactosidase.

- Molecular Formula: C₁₄H₁₅BrClNO₆

- Molecular Weight: 408.63 g/mol

- CAS Number: 7240-90-6

- Purity: Greater than 99% (HPLC)

- Storage Conditions: Store at -20°C, protect from light.

X-Gal is hydrolyzed by β-galactosidase to yield galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter can dimerize and oxidize to form an insoluble blue compound, which indicates the presence of β-galactosidase activity. This reaction is particularly useful in identifying bacterial colonies that have successfully incorporated plasmids containing the lacZ gene, which encodes β-galactosidase.

Applications in Molecular Biology

-

Blue/White Screening:

- X-Gal is primarily used in blue/white screening techniques to differentiate between recombinant and non-recombinant bacterial colonies. Colonies that express β-galactosidase turn blue due to the hydrolysis of X-Gal, while those that do not remain white.

-

Detection of Gene Expression:

- In research settings, X-Gal serves as a reporter for gene expression studies. The lacZ gene is often used as a reporter gene in transgenic models to visualize where and when genes are expressed.

-

Immunoassays:

- X-Gal can also be employed in β-galactosidase-linked immunoassays and immunohistochemistry, enhancing the detection of antigens through colorimetric changes.

-

Coliphage Detection:

- The compound aids in detecting coliphages based on β-galactosidase induction, which is valuable in microbiological studies.

Table 1: Summary of Research Applications

Case Study: Gene Expression Analysis

A study utilized X-Gal to assess the expression patterns of the miR-322/503 gene during embryonic development in mice. The researchers found that β-galactosidase activity was detectable at specific embryonic stages, indicating the precise timing of gene expression linked to developmental processes .

Limitations

While X-Gal is highly effective for detecting β-galactosidase activity, it has limitations:

Q & A

Q. How can researchers confirm the structural identity of 4-Chloro-3-indoxyl-beta-D-galactopyranoside in synthesized samples?

Methodological Answer: Structural verification requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the glycosidic linkage and indole substituents. Compare peak patterns with literature data for analogous indoxyl glycosides .

- Mass Spectrometry (MS): Use high-resolution MS to validate the molecular formula (CHBrClNO) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase columns and UV detection at 280 nm (indole absorption) .

Q. What are standard protocols for detecting α- or β-galactosidase activity using this substrate?

Methodological Answer: This compound acts as a chromogenic/fluorogenic substrate. Key steps include:

- Fluorogenic Assay: Hydrolysis by galactosidase releases 5-bromo-4-chloro-indoxyl, which dimerizes to form an insoluble blue precipitate. Monitor fluorescence (excitation: 360 nm, emission: 460 nm) or absorbance (615 nm) .

- Optimized Reaction Buffer: Use pH 7.4 phosphate buffer with 1 mM Mg to stabilize enzyme activity. Include negative controls (e.g., substrate-only) to rule out auto-hydrolysis .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

Methodological Answer: Synthetic challenges include regioselective glycosylation and halogen stability. Strategies involve:

- Regioselective Protection: Use acetyl or benzyl groups to protect hydroxyls on galactose prior to coupling with 5-bromo-4-chloro-indoxyl. Deprotect with NaOMe/MeOH or catalytic hydrogenation .

- Purification: Employ silica gel chromatography (ethyl acetate/hexane gradients) to separate diastereomers. Validate purity via TLC (R ~0.3 in 3:1 EtOAc/hexane) .

- Stability Testing: Store lyophilized product at -20°C under argon to prevent indole oxidation .

Q. How should researchers address discrepancies in kinetic data when using this substrate across enzyme isoforms?

Methodological Answer: Discrepancies may arise from:

- Substrate Purity: Trace impurities (e.g., free indoxyl) can inhibit enzymes. Re-purify via recrystallization (ethanol/water) .

- Enzyme-Specific Preferences: Test β-galactosidase isoforms (e.g., bacterial vs. mammalian) under varying pH (4.5–7.5) and temperature (25–37°C). Use Michaelis-Menten kinetics to compare and .

- Interference from Analogues: Cross-test with 5-bromo-3-indolyl-α-D-galactopyranoside to rule out α-galactosidase interference .

Q. What advanced techniques resolve low signal-to-noise ratios in fluorogenic assays with this substrate?

Methodological Answer:

- Enhancement Additives: Include 0.1% Triton X-100 to solubilize precipitated indoxyl derivatives, improving fluorescence uniformity .

- Time-Resolved Measurements: Capture initial linear hydrolysis rates (first 5–10 minutes) to avoid signal saturation from dimerization .

- Competitive Inhibition Studies: Co-incubate with methyl-β-D-galactopyranoside to confirm specificity of hydrolysis .

Troubleshooting and Validation

Q. How can researchers validate cross-reactivity with structurally similar glycosides?

Methodological Answer:

Q. What strategies mitigate photobleaching in long-term fluorescence imaging with this substrate?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.